Elzasonan metabolite M3
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Overview
Description
Elzasonan metabolite M3, also known as 5-hydroxyelzasonan, is a significant metabolite of the compound elzasonan. Elzasonan is a potent and selective antagonist of the 5-hydroxytryptamine 1B receptor, commonly known as the serotonin 1B receptor. This receptor is involved in various physiological processes, including the regulation of mood, appetite, and cardiovascular function. The metabolite M3 is formed through the hydroxylation of elzasonan and is a major component of drug-related material excreted in feces .
Preparation Methods
The preparation of elzasonan metabolite M3 involves the metabolic hydroxylation of elzasonan. This process primarily occurs in the liver, where elzasonan undergoes enzymatic transformation. The synthetic route for elzasonan itself involves the reaction of 4-(3,4-dichlorophenyl)-2-(2-(4-methylpiperazin-1-yl)benzylidene)thiomorpholin-3-one with appropriate reagents under controlled conditions . Industrial production methods for elzasonan and its metabolites typically involve large-scale chemical synthesis followed by purification processes such as high-pressure liquid chromatography.
Chemical Reactions Analysis
Elzasonan metabolite M3 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M3 is the hydroxylation of elzasonan.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups can also be observed.
Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the hydroxylation process. The major product formed from these reactions is 5-hydroxyelzasonan (M3), which is excreted in feces and urine .
Scientific Research Applications
Elzasonan metabolite M3 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of elzasonan and related compounds.
Biology: M3 is studied for its interactions with various biological pathways, particularly those involving serotonin receptors.
Medicine: Research on M3 contributes to understanding the pharmacokinetics and pharmacodynamics of elzasonan, aiding in the development of therapeutic agents targeting serotonin receptors.
Mechanism of Action
The mechanism of action of elzasonan metabolite M3 involves its interaction with the serotonin 1B receptor. As a hydroxylated metabolite, M3 retains some affinity for this receptor, although its potency is generally lower than that of the parent compound, elzasonan. The molecular targets and pathways involved include the modulation of serotonin signaling, which can influence mood, appetite, and cardiovascular function .
Comparison with Similar Compounds
Elzasonan metabolite M3 can be compared with other similar compounds, such as:
Elzasonan N-oxide (M5): Another metabolite of elzasonan, formed through N-oxidation.
N-desmethylelzasonan (M4): Formed through N-demethylation of elzasonan.
Cyclized indole metabolite (M6): A novel metabolite formed through ring closure and subsequent rearrangement.
The uniqueness of M3 lies in its specific hydroxylation pattern, which distinguishes it from other metabolites and contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
1809096-97-6 |
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Molecular Formula |
C22H23Cl2N3O2S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[5-hydroxy-2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-25-6-8-26(9-7-25)20-5-3-17(28)12-15(20)13-21-22(29)27(10-11-30-21)16-2-4-18(23)19(24)14-16/h2-5,12-14,28H,6-11H2,1H3/b21-13- |
InChI Key |
PCICWUSZYZLXID-BKUYFWCQSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)O)/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)O)C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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